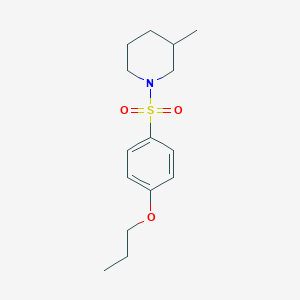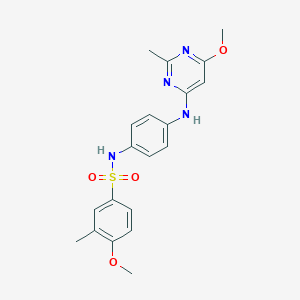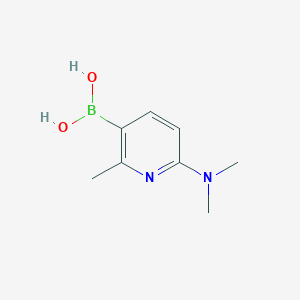
3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine is a chemical compound that belongs to the family of piperidine derivatives. It is commonly known as MPBP and is widely used in scientific research for its potential applications in the field of neuroscience. MPBP is a potent and selective blocker of the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain.
Mechanism of Action
The mechanism of action of MPBP involves the inhibition of the dopamine transporter. The dopamine transporter is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. By blocking the dopamine transporter, MPBP increases the concentration of dopamine in the synapse, leading to increased dopamine signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPBP are primarily related to its effects on dopamine signaling in the brain. Increased dopamine signaling has been associated with a variety of effects, including increased motivation, reward-seeking behavior, and addiction. MPBP has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using MPBP in lab experiments include its potency and selectivity for the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain. However, the limitations of MPBP include its potential for off-target effects and its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research involving MPBP. One potential area of research is the development of more selective and potent dopamine transporter blockers. Another area of research is the investigation of the effects of MPBP on other neurotransmitter systems in the brain. Additionally, MPBP could be used in combination with other drugs to investigate the interactions between different neurotransmitter systems.
Synthesis Methods
The synthesis of MPBP involves a multi-step process that begins with the reaction of 4-propoxybenzenesulfonyl chloride with piperidine. The resulting intermediate is then treated with methyl iodide to form the final product, 3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine. The synthesis of MPBP is a complex process that requires careful attention to detail and expertise in organic chemistry.
Scientific Research Applications
MPBP has been extensively studied for its potential applications in the field of neuroscience. It is a potent and selective blocker of the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain. MPBP has been used in a variety of studies to investigate the effects of dopamine on behavior, cognition, and addiction.
properties
IUPAC Name |
3-methyl-1-(4-propoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-3-11-19-14-6-8-15(9-7-14)20(17,18)16-10-4-5-13(2)12-16/h6-9,13H,3-5,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUDTGODXPACMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2406142.png)



![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2406147.png)
![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2406148.png)






![5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2406163.png)
